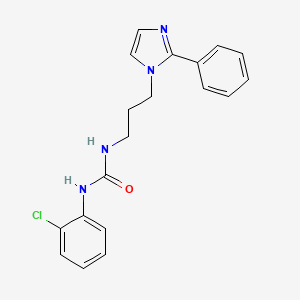
1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea, also known as CPIPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPIPU is a urea derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Mechanism of Action
1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea exerts its pharmacological effects by inhibiting the activity of the enzyme soluble guanylyl cyclase (sGC). sGC is responsible for the synthesis of cyclic guanosine monophosphate (cGMP), which is a second messenger that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal signaling. By inhibiting sGC, this compound reduces the synthesis of cGMP, leading to vasodilation, anti-inflammatory effects, and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects, particularly on the cardiovascular and nervous systems. This compound has been shown to reduce blood pressure and improve blood flow, which can reduce the risk of cardiovascular diseases, such as hypertension, atherosclerosis, and stroke. Additionally, this compound has been shown to reduce inflammation, which can further reduce the risk of cardiovascular diseases. This compound has also been shown to have neuroprotective effects, reducing neuronal damage and improving functional outcomes in animal models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea has several advantages for lab experiments, including its high yield and purity, as well as its well-characterized mechanism of action. Additionally, this compound can be easily synthesized using optimized methods, making it readily available for research. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Future Directions
There are several future directions for research on 1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea. One potential area of research is the development of novel this compound derivatives with improved pharmacological properties, such as increased potency or reduced toxicity. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in different disease models. Finally, studies are needed to determine the long-term effects of this compound treatment and its potential for clinical translation.
Synthesis Methods
1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea has been synthesized using various methods, including the reaction of 2-chlorobenzyl isocyanate with 3-(2-phenyl-1H-imidazol-1-yl)propylamine in the presence of a base, such as sodium hydroxide. Another method involves the reaction of 2-chlorobenzyl isocyanate with 3-(2-phenyl-1H-imidazol-1-yl)propylamine in the presence of a catalyst, such as triethylamine. These methods have been optimized to produce this compound with high yield and purity.
Scientific Research Applications
1-(2-chlorophenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea has been studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. This compound has been shown to have vasodilatory effects, which can improve blood flow and reduce blood pressure. Additionally, this compound has been shown to have anti-inflammatory effects, which can reduce the risk of atherosclerosis and other cardiovascular diseases. This compound has also been studied for its potential use as a neuroprotective agent, as it has been shown to reduce neuronal damage in animal models of stroke and traumatic brain injury.
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[3-(2-phenylimidazol-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c20-16-9-4-5-10-17(16)23-19(25)22-11-6-13-24-14-12-21-18(24)15-7-2-1-3-8-15/h1-5,7-10,12,14H,6,11,13H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZPPQDHMRRLEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2902728.png)
![N-(3-chloro-4-methylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2902729.png)
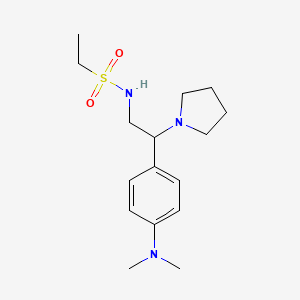
![2-(4-ethoxyphenyl)-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide](/img/structure/B2902733.png)
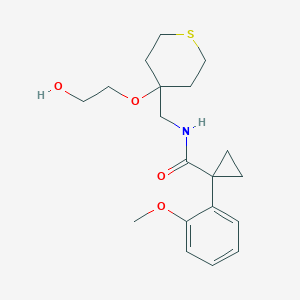
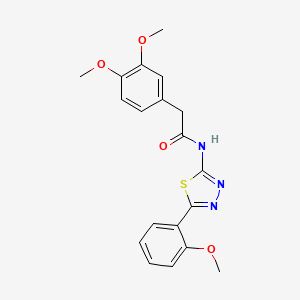
![N-(2,4-dimethylphenyl)-5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2902739.png)
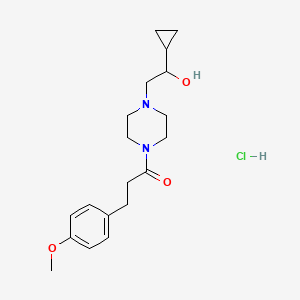
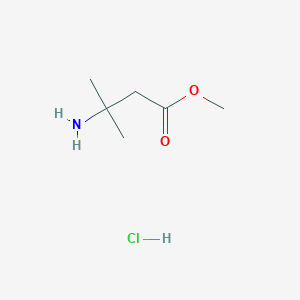
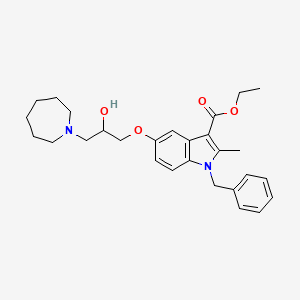
![3-Methyl-8-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2902746.png)


